molecular formula C22H21N5O6S2 B2891094 methyl 2-(2-((E)-2-((E)-(4-nitrobenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 857493-90-4

methyl 2-(2-((E)-2-((E)-(4-nitrobenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2891094
CAS No.: 857493-90-4
M. Wt: 515.56
InChI Key: AWYJVWIOYDKHHJ-FOKLQQMPSA-N
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Description

Methyl 2-(2-((E)-2-((E)-(4-nitrobenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H21N5O6S2 and its molecular weight is 515.56. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

One significant application of thiazole-4-carboxylates, which are structurally related to the chemical , is in the field of corrosion inhibition. These compounds have demonstrated efficacy in preventing corrosion of mild steel in acidic environments. Their effectiveness is attributed to the formation of a protective film on the metal surface, which is confirmed by electrochemical measurements and surface analysis techniques like SEM-EDX. The variation in substituent groups on the thiazole ring influences their inhibitory performance, suggesting that the detailed structure of such compounds, including the one specified, could be tailored for optimal corrosion protection applications in industrial settings (El aoufir et al., 2020).

Anticancer Activity

Another pivotal area of application is in the development of anticancer agents. Certain thiazolidine derivatives, especially those incorporating a nitrophenyl group, have been synthesized and screened for their anticancer activities. These compounds were evaluated against a panel of cancer cell lines, including leukemia, melanoma, lung, colon, and breast cancers. The results highlighted that some derivatives exhibit significant broad-spectrum anticancer activity, suggesting potential therapeutic applications. This implies that the structural framework of "methyl 2-(2-((E)-2-((E)-(4-nitrobenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate" could be explored for designing novel anticancer drugs (Hassan et al., 2020).

Material Science and Organic Synthesis

Thiazolidinones and their derivatives are also of interest in material science and organic synthesis. They serve as key intermediates in the synthesis of various heterocyclic compounds, which are crucial for the development of new materials and pharmaceuticals. The ability to undergo cycloaddition reactions, form stable heterocycles, and participate in novel rearrangements makes these compounds valuable tools in synthetic chemistry. The versatility in reactions and the potential to create structurally diverse compounds underscore the significance of studying and utilizing thiazolidinone derivatives, including the compound of interest, in advanced material and drug synthesis projects (Yavari et al., 2018).

Properties

IUPAC Name

methyl 2-[[2-[(2E)-2-[(E)-(4-nitrophenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O6S2/c1-33-21(30)18-14-4-2-3-5-15(14)34-20(18)24-17(28)10-16-19(29)25-22(35-16)26-23-11-12-6-8-13(9-7-12)27(31)32/h6-9,11,16H,2-5,10H2,1H3,(H,24,28)(H,25,26,29)/b23-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYJVWIOYDKHHJ-FOKLQQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3C(=O)NC(=NN=CC4=CC=C(C=C4)[N+](=O)[O-])S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3C(=O)N/C(=N\N=C\C4=CC=C(C=C4)[N+](=O)[O-])/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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